Acrylamide DMAEMA
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylate-based monomer containing a tertiary amine group in its side chain. This structure confers pH-responsive behavior, as the amine group protonates under acidic conditions, generating a positively charged moiety . DMAEMA is widely used in stimuli-responsive polymers, hydrogels, drug delivery systems, and anion-exchange membranes due to its dual sensitivity to pH and temperature . Its copolymerization with hydrophobic or ionic monomers enables tunable solubility, self-assembly, and environmental responsiveness . For example, DMAEMA-based block copolymers form nanoparticles with pH-dependent corona charge, while statistical copolymers exhibit strong effects on MRI contrast agents under varying pH and ionic strength .
Properties
CAS No. |
25568-39-2 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enamide |
InChI |
InChI=1S/C8H15NO2.C3H5NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H2,4,5) |
InChI Key |
JADMAVSCPFDMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC(=O)N |
Related CAS |
25568-39-2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Polymerization Kinetics of DMAEMA
DMAEMA undergoes free-radical polymerization with distinct kinetic profiles. Key findings include:
-
Activation Energy : The homopolymerization of DMAEMA has an activation energy of 19.2 kcal/mol , as determined by dilatometric studies .
-
Solvent Influence : DMAEMA polymerizes spontaneously in organic solvents (e.g., ethanol, DMF, DMSO) when combined with alkyl halides like ethyl bromide or isopropyl chloride .
-
Graft Polymerization : DMAEMA can graft onto polycaproamide (PCA) via Cu⁺-H₂O₂ initiating systems, forming copolymers with high grafting efficiency .
Acrylamide Copolymerization Systems
Acrylamide (AM) is frequently copolymerized with cationic or sulfonated monomers. Notable studies include:
Lignin–Acrylamide–DADMAC Systems
-
Activation Energies :
-
Kinetic Profile : Reactions follow a two-stage process:
Melt Polymerization with Nucleophiles
-
Acrylamide polymerizes in molten states using nucleophiles like DBU or DMAP, yielding branched polyamides with a branching factor of 1.5 .
-
Molecular Weight Control : Adjusting nucleophile concentration modulates molecular weight (e.g., to g/mol) .
DMAEMA Copolymerization with Acrylate Derivatives
While direct acrylamide–DMAEMA copolymerization data is limited, DMAEMA reactivity with acrylate comonomers is well-documented:
NIPAM–DMAEMA Nanogels
-
Synthesis Parameters :
-
Particle Size : Nanogels with 8.3 mol% DMAEMA exhibit hydrodynamic radii of 71–85 nm .
Star-Shaped Copolymers
-
DMAEMA copolymerized with DMAEA (dimethylaminoethyl acrylate) forms star-shaped polymers via arm-first crosslinking using methylenebis(acrylamide) .
-
Hydrolysis Stability : DMAEA side chains hydrolyze in aqueous media, releasing dimethylaminoethanol (DMAE) over 13 days .
Table 1: Activation Energies in Copolymerization
| Monomer System | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Lignin–AM–DADMAC (AM) | 65.7 | |
| Lignin–AM–DADMAC (DADMAC) | 69.3 | |
| DMAEMA Homopolymerization | 80.4 (19.2 kcal/mol) |
Table 2: Reaction Conditions for NIPAM–DMAEMA Nanogels
| Parameter | ND9-1 | ND9-2 |
|---|---|---|
| Temperature (°C) | 50 | 70 |
| DMAEMA Feed (mol%) | 9 | 9 |
| Crosslinker (MBA, mM) | 12 | 12 |
Research Implications
-
Environmental Applications : Lignin–AM–DADMAC copolymers show promise in water treatment due to tunable charge densities .
-
Biomedical Uses : NIPAM–DMAEMA nanogels (LCST ≈32–34°C) are candidates for drug delivery .
-
Material Stability : Hydrolysis of DMAEMA-containing polymers must be controlled for long-term applications .
This synthesis of diverse studies highlights the versatility of acrylamide and DMAEMA in creating functional polymers, though direct interaction data between the two monomers remains an area for further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Monomers
DMAEMA vs. DMAEAm (2-(Dimethylamino)ethyl Acrylamide)
- Structural Differences : DMAEMA is a methacrylate (ester backbone), whereas DMAEAm is an acrylamide (amide backbone). The acrylamide group in DMAEAm resists hydrolysis, unlike the ester in DMAEMA, which degrades via self-catalyzed ester cleavage .
- Responsiveness: Both monomers are pH-sensitive due to their tertiary amines, but DMAEAm-based polymers show enhanced hydrolytic stability, making them preferable for long-term applications .
- Applications : DMAEAm is used in controlled radical polymerization for stable bioconjugates, while DMAEMA is favored in rapid pH-triggered systems like dental composites and MRI contrast agents .
DMAEMA vs. METAI (Methacryloyloxyethyl Trimethylammonium Iodide)
- Charge Behavior : METAI is the quaternized derivative of DMAEMA, rendering it permanently cationic regardless of pH. In contrast, DMAEMA’s charge depends on protonation (pH < 7) .
- Performance : METAI-containing copolymers show weaker pH-dependent T2 relaxation effects in MRI compared to DMAEMA, but their permanent charge improves stability in high-ionic-strength environments .
- Applications: METAI is used in cationic nanoparticles for gene delivery, while DMAEMA is ideal for pH-triggered drug release systems .
DMAEMA vs. AMPS (2-Acrylamido-2-methylpropanesulfonic Acid)
- Charge and Sensitivity: AMPS is anionic (sulfonic acid group), while DMAEMA is cationic. AMPS/DMAEMA hydrogels exhibit unique electric sensitivity, bending toward anode or cathode depending on monomer ratio .
- Swelling Behavior : AMPS-dominated hydrogels swell under basic conditions, whereas DMAEMA-rich gels swell in acidic media. Their interplay enables programmable motion in electric fields .
Comparison with Functionally Similar Polymers
DMAEMA vs. PNIPAM (Poly(N-isopropylacrylamide))
- Thermoresponsiveness: Both exhibit lower critical solution temperature (LCST) behavior.
- Drug Delivery : PNIPAM is used for thermally triggered release, whereas DMAEMA enables pH-triggered release and endosomal escape via the proton sponge effect .
DMAEMA vs. HEMA (2-Hydroxyethyl Methacrylate)
- Hydrophilicity : HEMA is hydrophilic but lacks pH sensitivity. DMAEMA’s tertiary amine introduces pH-responsive solubility and charge transitions .
- Mechanical Properties : HEMA improves hydrogel flexibility, while DMAEMA enhances toughness in composites. For instance, DMAEMA (0.5 wt%) increases dental resin toughness by 30% compared to HEMA-based formulations .
Key Research Findings and Data
Table 1: Properties of DMAEMA and Analogous Monomers
| Monomer | Structure | Charge Profile | Key Responsiveness | Applications | References |
|---|---|---|---|---|---|
| DMAEMA | Methacrylate | pH-dependent (+) | pH, temperature | Drug delivery, hydrogels | [1, 4, 8] |
| DMAEAm | Acrylamide | pH-dependent (+) | pH | Stable bioconjugates | [3] |
| METAI | Quaternized | Permanent (+) | Ionic strength | Gene delivery | [1] |
| AMPS | Sulfonic acid | Permanent (-) | Electric field | Smart actuators | [12, 19] |
| PNIPAM | Acrylamide | Thermoresponsive | Temperature | Thermal switches | [11, 15] |
Table 2: Performance in Copolymer Systems
| Copolymer | Key Property | Findings | References |
|---|---|---|---|
| DMAEMA/TFEMA | MRI contrast enhancement | Stronger T2 relaxation vs. METAI at pH 5 | [1] |
| AMPS/DMAEMA | Electric bending | Bending direction reversible by monomer ratio | [12] |
| DMAEMA/EHA | LCST adjustment | LCST decreases with EHA content at pH >8 | [15] |
Q & A
Q. What are the most effective controlled polymerization methods for synthesizing well-defined poly(DMAEMA)?
Methodological Answer: Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled polymerization of DMAEMA, enabling precise control over molecular weight (Mn) and polydispersity (PDI). Using CuBr with hexamethyltriethylenetetramine (HMTETA) as a ligand and ethyl 2-bromoisobutyrate (EBiB) as an initiator, linear Mn growth with conversion (up to 80%) and low PDI (~1.2) are achievable . ATRP avoids the limitations of anionic or group transfer polymerization (GTP), such as stringent reaction conditions or restricted copolymer compatibility. Key parameters include solvent choice (e.g., toluene or DMF) and ligand-to-catalyst ratios to optimize reaction kinetics.
Q. How can NMR spectroscopy be utilized to characterize DMAEMA copolymers?
Methodological Answer: ¹H NMR is critical for quantifying monomer incorporation and quaternization efficiency. For example, the ratio of methyl protons in DMAEMA (δ = 2.26 ppm) to quaternized TMAEMA (δ = 3.61 ppm) determines the degree of functionalization in copolymers . Additionally, integration of methoxy polyethylene glycol (PEG) peaks (δ = 3.3–3.6 ppm) relative to DMAEMA’s dimethylamino groups (δ = 2.2–2.3 ppm) helps calculate grafting density in amphiphilic block copolymers .
Q. What factors influence branching degree in DMAEMA-based copolymers?
Methodological Answer: Branching in DMAEMA-containing polymers (e.g., polyvinyl acetate (PVAc) copolymers) is controlled by the feed ratio of DMAEMA to the primary monomer (e.g., VAc). A higher DMAEMA:VAc ratio increases branching, as quantified by the Zimm branching factor (g′). For instance, a 1:10 DMAEMA:VAc ratio yields g′ = 0.65, while a 1:5 ratio increases branching to g′ = 0.45 . Balancing reactivity ratios and using redox initiators (e.g., K₂S₂O₈) further fine-tune architecture .
Q. How do initiator types affect mechanical properties in DMAEMA-containing resin cements?
Methodological Answer: Initiators like camphorquinone (CQ) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) significantly impact elastic modulus (E). For example, BAPO 1.7 wt% with DMAEMA 1.0 wt% achieves E = 4.2 GPa, whereas CQ 0.1 wt% yields E = 1.8 GPa due to incomplete polymerization . Two-way ANOVA confirms the interaction between initiator concentration and co-initiator presence (p < 0.001), emphasizing the need for optimized redox pairs .
Q. How can microemulsion polymerization conditions be optimized for DMAEMA nanogels?
Methodological Answer: Key variables include temperature (60–80°C), initiator concentration (4.75 × 10⁻⁴ to 14.25 × 10⁻⁴ mol/L), and DMAEMA:surfactant molar ratio (1.175–3.525). At 70°C and a 2.5:1 DMAEMA:surfactant ratio, conversions reach 95.8% with particle sizes of 9.5–86.5 nm . Reaction time (120–300 min) and surfactant type (e.g., SDS) also influence colloidal stability and gel transparency.
Advanced Research Questions
Q. How does copolymer architecture (star vs. block) impact transfection efficiency in gene delivery?
Methodological Answer: Star block copolymers with outer DMAEMA blocks exhibit superior transfection efficiency (11%) compared to statistical or heteroarm stars (4–7%) due to enhanced endosomal escape . The star homopolymer (PDMAEMA) shows higher cytotoxicity (IC₅₀ = 25 µg/mL) than block copolymers (IC₅₀ = 50 µg/mL), attributed to reduced charge density in the latter . Architectural optimization (e.g., arm length, branching) balances transfection and biocompatibility.
Q. What mechanisms underlie DMAEMA’s role in pH-responsive drug delivery systems?
Methodological Answer: DMAEMA’s tertiary amine groups (pKa ~7.5) protonate in acidic environments (e.g., tumor tissues), triggering micelle disassembly via solubility changes. In dual-pH systems (e.g., mPEG-b-PCL-g-P(DA-co-DMAEMA)), DMAEMA synergizes with ketal hydrolysis to accelerate doxorubicin release (80% at pH 5.0 vs. 20% at pH 7.4) . Increasing DMAEMA content from 10% to 30% reduces micelle stability (hydrodynamic diameter from 120 nm to 60 nm at pH 5.0) .
Q. How can DMAEMA copolymers be engineered for CO₂-switchable viscosity modulation?
Methodological Answer: Copolymers like PDAMCn (poly(acrylamide-co-DMAEMA-co-C18DMA)) exhibit CO₂-triggered viscosity changes. CO₂ protonates DMAEMA’s tertiary amines, increasing hydrophilicity and reducing viscosity (from 1200 mPa·s to 200 mPa·s). Reversible deprotonation with N₂ restores viscosity . NaCl addition (0.1–1.0 M) further tunes rheological behavior by screening electrostatic interactions .
Q. What challenges arise in reconciling contradictory data on DMAEMA’s cytotoxicity vs. transfection efficiency?
Methodological Answer: While PDMAEMA’s high charge density enhances DNA condensation and endosomal escape (transfection efficiency ~15%), it also increases cytotoxicity (LD₅₀ = 20 µg/mL) . Structural modifications, such as quaternization (e.g., TMAEMA) or copolymerization with PEGMA, reduce cytotoxicity (LD₅₀ = 80 µg/mL) but may lower transfection efficiency to 5–8% . Balancing charge density and buffering capacity (e.g., via pKa modulation) is critical .
Q. How do stimuli-responsive DMAEMA copolymers achieve multi-modal environmental sensing?
Methodological Answer: Terpolymers like poly(NIPAM-co-DMAEMA-co-BMA) integrate LCST (32°C) and pH responsiveness. At pH 6.5 and 37°C, hydrophobic BMA segments collapse, releasing payloads (e.g., insulin) via micelle destabilization . CO₂/O₂-responsive systems (e.g., PEG-b-P(DMAEMA-co-TFEMA)) exhibit gas-triggered morphological transitions (vesicles to micelles) for controlled drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
